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Compound of Interest |

Compound Name: 2-lodo-5-nitrobenzonitrile
CAS No.: 101421-15-2
Cat. No.: B011657
. J

Executive Summary

2-lodo-5-nitrobenzonitrile (CAS: 101421-15-2) is a highly functionalized aromatic scaffold
utilized primarily in pharmaceutical and agrochemical research. Characterized by three distinct
functional groups—a reactive iodide, an electron-withdrawing nitro group, and a cyano group—
it serves as a versatile "linchpin" intermediate. The iodine atom facilitates selective cross-
coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the nitro group offers a latent
amine for subsequent derivatization.

This guide details the chemical structure, a validated synthesis protocol via the Sandmeyer
reaction, and the mechanistic underpinnings required for high-yield production.

Chemical Structure & Properties[1][2][3][4][5]

The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions. The steric and
electronic environment is defined by the ortho-relationship between the cyano and iodo groups,
and the meta-relationship of the nitro group to the iodide.

Physicochemical Data
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Property Data

IUPAC Name 2-lodo-5-nitrobenzonitrile

CAS Number 101421-15-2

Molecular Formula C7HsIN20:2

Molecular Weight 274.02 g/mol

Precursor CAS 17420-30-3 (2-Amino-5-nitrobenzonitrile)
Physical State Solid (Pale yellow to crystalline powder)

Soluble in DMSO, DMF, EtOAc; Insoluble in

Solubility .
water

Structural Visualization

The following diagram illustrates the connectivity and functional group orientation.

Figure 1: Connectivity of 2-lodo-5-nitrobenzonitrile showing the ortho-cyano/iodo and meta-
nitro arrangement.

Synthesis Protocol: The Sandmeyer Route

The most reliable synthesis route is the Sandmeyer reaction starting from commercially
available 2-amino-5-nitrobenzonitrile. Direct iodination of 3-nitrobenzonitrile is not
recommended due to poor regioselectivity.

Retrosynthetic Analysis

o Target: 2-lodo-5-nitrobenzonitrile[1][2]
e Precursor: 2-Amino-5-nitrobenzonitrile (Aniline derivative)
o Transformation: Diazotization of amine

Diazonium salt

Nucleophilic displacement by lodide.
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Experimental Workflow

Caution:Diazonium salts are potentially explosive if allowed to dry. Maintain temperature control
throughout.

Reagents

 Starting Material: 2-Amino-5-nitrobenzonitrile (1.0 eq)

Acid: Sulfuric acid (H2SO0a4, 2.5 M aqueous) or Hydrochloric acid (HCI, 6 M)

Diazotization Agent: Sodium Nitrite (NaNOz, 1.1 eq)

lodine Source: Potassium lodide (KI, 1.5-2.0 eq)

Solvent: Water / Acetonitrile (optional co-solvent for solubility)

Step-by-Step Protocol

 Solubilization & Acidification:
o Charge a 3-neck round-bottom flask with 2-amino-5-nitrobenzonitrile (10 mmol).

o Add aqueous H2SOa4 (30 mL). The amine may not fully dissolve initially due to the
electron-withdrawing nitro group reducing basicity.

o Cool the suspension to 0-5 °C using an ice/salt bath.
o Diazotization:
o Prepare a solution of NaNO2z (11 mmol) in minimal water (5 mL).

o Add the NaNO: solution dropwise to the amine suspension, maintaining the internal
temperature below 5 °C.

o Observation: The suspension should clear or change color as the diazonium salt forms.
Stir for 30 minutes at 0 °C.
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o Validation: Test with starch-iodide paper (turns blue immediately) to confirm excess nitrous
acid, then destroy excess with a pinch of urea if necessary.

 lodination (Sandmeyer Displacement):

o

Dissolve Potassium lodide (20 mmol) in water (10 mL).

o Slowly add the cold diazonium solution into the Kl solution (inverse addition is often safer
and controls nitrogen evolution) or add KI solution to the diazonium mixture dropwise.

o Critical Step: Vigorous evolution of nitrogen gas (Nz) will occur. Foam control may be
required.

o Allow the mixture to warm to room temperature (20-25 °C) over 2 hours.

o Heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium
intermediate.

o Work-up & Purification:
o Cool the mixture. Extract with Ethyl Acetate (3 x 50 mL).

o Wash the organic layer with 10% Sodium Thiosulfate (Na2S20s3) to remove excess iodine
(indicated by the disappearance of the dark purple/brown color).

o Wash with brine, dry over anhydrous Na=S0Oa4, and concentrate in vacuo.

o Purification: Recrystallize from Ethanol/Water or purify via silica gel column
chromatography (Hexanes/Ethyl Acetate gradient).

Synthesis Process Diagram

Start: Add H2S04
2-Amino-5-nitrobenzonitrile Cool to 0°C

.
ate: | Substitution Add KI Solution Wash w/ Na2S203 Product:
Salt | (N2 Evolution) (Remove 12) 2-lodo-5-nitrobenzonitrile

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the Sandmeyer synthesis of 2-lodo-5-nitrobenzonitrile.
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Mechanistic Insights

The transformation proceeds via a radical-nucleophilic aromatic substitution (SRN1) or a
classical Sandmeyer mechanism involving single electron transfer (SET).

o Diazotization: The amine reacts with the nitrosonium ion (

), generated in situ from nitrous acid, to form the diazonium cation (

). The electron-withdrawing nitro and cyano groups destabilize this cation, making it highly
reactive but also prone to side reactions if the temperature rises.

 lodine Displacement: Unlike chloro- or bromo-Sandmeyer reactions which require copper(l)
catalysis, the iodide ion (

) is a sufficiently strong reducing agent to reduce the diazonium ion directly.

» Regioselectivity: The position of the iodine is strictly defined by the position of the initial
amino group. No isomer scrambling occurs under these conditions.

Applications in Drug Discovery[8][9]
This compound is a high-value scaffold because it allows for orthogonal functionalization:

o Site 1 (lodide): Reacts in Pd-catalyzed cross-couplings (Suzuki, Heck, Sonogashira) to
attach aryl or alkyl groups.

o Site 2 (Nitro): Can be selectively reduced (Fe/HCI or H2/Pd) to an aniline after the cross-
coupling, enabling amide coupling or reductive amination.

» Site 3 (Nitrile): Can be hydrolyzed to an acid/amide or reduced to a benzylamine, though this
is usually the final step to avoid interference.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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